molecular formula C22H32N2O2 B5971014 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol

1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol

Cat. No. B5971014
M. Wt: 356.5 g/mol
InChI Key: YRGUBSJWATYTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It was first developed in 2000 by the research group of Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been widely used in scientific research to study the role of 20-HETE in various physiological and pathological processes.

Mechanism of Action

1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and other cardiovascular diseases. By inhibiting 20-HETE synthesis, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol can lower blood pressure and protect against renal injury. In addition, 20-HETE has been shown to promote angiogenesis and tumor growth, and 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol can inhibit these processes by blocking 20-HETE synthesis.
Biochemical and Physiological Effects:
1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on blood pressure and renal function, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to inhibit platelet aggregation and thrombus formation, and to improve endothelial function. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and leukocyte infiltration. Furthermore, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its selectivity for 20-HETE synthase, which allows for specific inhibition of 20-HETE synthesis without affecting other arachidonic acid metabolites. This selectivity has been demonstrated in several studies using 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol. Another advantage of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its stability and solubility, which allows for easy administration in animal models. However, one limitation of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol is its relatively low potency, which may require higher doses or longer treatment times in some experiments. In addition, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has not been extensively tested in human subjects, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol and its target, 20-HETE. One area of interest is the role of 20-HETE in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. Another area of interest is the role of 20-HETE in cancer, particularly in tumor angiogenesis and metastasis. In addition, there is growing interest in the use of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol and other 20-HETE synthase inhibitors as potential therapeutics for various diseases, including hypertension, renal disease, and cancer. Finally, further studies are needed to establish the safety and efficacy of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol in human subjects, and to explore its potential as a clinical drug.

Synthesis Methods

The synthesis of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-naphthol with N-BOC-protected piperazine, followed by deprotection and alkylation with 3-methylbutyl bromide. The resulting intermediate is then coupled with 2-(2-hydroxyethoxy)ethylamine to yield the final product. The synthesis of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been described in detail in several publications.

Scientific Research Applications

1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been used in a wide range of scientific research, including studies on hypertension, renal function, angiogenesis, cancer, and inflammation. 20-HETE, the target of 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol, is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to lower blood pressure in various animal models of hypertension. In addition, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to protect against renal injury in animal models of renal ischemia-reperfusion injury and diabetic nephropathy. 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has also been shown to inhibit angiogenesis and tumor growth in various cancer models. Furthermore, 1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol has been shown to have anti-inflammatory effects in animal models of acute lung injury and colitis.

properties

IUPAC Name

1-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-17(2)9-11-24-13-12-23(15-19(24)10-14-25)16-21-20-6-4-3-5-18(20)7-8-22(21)26/h3-8,17,19,25-26H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGUBSJWATYTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(2-Hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol

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